Field: Materials Science
Application: The compound is used as a stabilizer for nitrate ester-based energetic materials.
Field: Organic Chemistry
Application: The compound is used in the synthesis of new azo compounds.
Field: Pharmaceutical Chemistry
Method: This compound is used in early analytical R&D and process development.
Results: The use of this compound advances the analytical R&D and process development.
N-(4-methylphenyl)-3-nitropyridin-4-amine is an organic compound characterized by its unique molecular structure, which includes a 4-methylphenyl group and a nitropyridin-4-amine moiety. Its chemical formula is , and it has a molecular weight of 243.27 g/mol. The compound features a nitro group attached to the pyridine ring, contributing to its chemical reactivity and biological activity. The structure exhibits notable intramolecular hydrogen bonding and coplanarity between the nitro group and the pyridine ring, which affects its physical properties and interactions with biological systems .
There is no current information available on the specific mechanism of action of NMPA.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities .
Research indicates that N-(4-methylphenyl)-3-nitropyridin-4-amine exhibits various biological activities, including:
Further research is necessary to fully elucidate its biological mechanisms and potential therapeutic applications .
The synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine typically involves several steps:
For example, one reported method involves refluxing N-(4-methylphenyl)-3-nitropyridin-2-amine with 3-nitrobenzoic acid in an ethanol/ether solution, leading to crystallization of the desired compound .
N-(4-methylphenyl)-3-nitropyridin-4-amine has potential applications in several fields:
These applications highlight the compound's versatility and importance in both research and industry .
Interaction studies involving N-(4-methylphenyl)-3-nitropyridin-4-amine focus on its binding affinity and mechanisms of action with various biological targets. This includes:
Such studies are crucial for determining the efficacy and safety profile of the compound in potential therapeutic applications .
Several compounds share structural similarities with N-(4-methylphenyl)-3-nitropyridin-4-amine. These include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-(3-chlorophenyl)-3-nitropyridin-2-amine | Nitro-substituted pyridine | Exhibits similar hydrogen bonding characteristics |
| 4-[(3-nitropyridin-2-yl)amino]phenol | Phenolic derivative | Potentially different biological activities |
| 2-nitrodiphenylamine | All-phenyl analogue | Similar dihedral angles but distinct properties |
These compounds demonstrate variations in substituents that influence their chemical behavior and biological activity. The unique combination of a 4-methylphenyl group with a nitropyridin structure makes N-(4-methylphenyl)-3-nitropyridin-4-amine particularly interesting for further study .
The molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 229.23 g/mol. Key structural features include:
SMILES Code: O=[N+](C1=C(NC2=CC=C(C)C=C2)C=CN=C1)[O-] .
| Property | Value/Description |
|---|---|
| CAS Number | 54696-69-4 |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.23 g/mol |
| Synonyms | 3-Nitropyridin-4-amine, N-(4-methylphenyl)- |
Two monoclinic polymorphs have been identified:
| Parameter | Form I | Form II |
|---|---|---|
| Space Group | P2₁/ c | P2₁ |
| Cell Dimensions (Å) | a = 11.4079(6), b = 13.1968(8), c = 14.3681(7) | Same as Form I |
| Density (g/cm³) | 1.417 | 1.417 |
| Interactions | C–H···O and π–π stacking | N–O···π and C–H···π |
N-(4-methylphenyl)-3-nitropyridin-4-amine is a nitropyridine derivative that has been assigned the Chemical Abstracts Service registry number 54696-69-4 [1]. The compound is also catalogued under the MDL number MFCD27500833, which serves as a unique identifier in chemical databases [1]. This particular compound belongs to the broader class of nitroaminopyridines, which are characterized by the presence of both nitro and amino functional groups attached to a pyridine ring system .
The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-methylphenyl)-3-nitropyridin-4-amine [1]. This nomenclature follows standard organic chemistry naming conventions where the substituents are identified and positioned according to their location on the pyridine ring. The compound can also be referred to by its alternative systematic name, 3-nitro-N-(4-methylphenyl)pyridin-4-amine, which emphasizes the positioning of the nitro group at the 3-position of the pyridine ring .
The molecular formula of N-(4-methylphenyl)-3-nitropyridin-4-amine is C₁₂H₁₁N₃O₂ [1]. The compound has a molecular weight of 229.23 grams per mole [1]. The structural representation can be expressed through the SMILES notation as O=N+[O-], which provides a linear description of the molecular connectivity [1].
N-(4-methylphenyl)-3-nitropyridin-4-amine is classified as an aromatic amine due to the presence of an amine group directly bonded to an aromatic ring system . More specifically, it belongs to the nitropyridine family of compounds, which are pyridine derivatives containing one or more nitro substituents . The compound features a secondary amine linkage between the nitropyridine core and the methylphenyl substituent [3].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| CAS Registry Number | 54696-69-4 | [1] |
| MDL Number | MFCD27500833 | [1] |
| SMILES Notation | O=N+[O-] | [1] |
The compound N-(4-methylphenyl)-3-nitropyridin-4-amine is structurally related to other nitropyridine derivatives that share similar core structures [3]. Research has identified crystallographic polymorphs of closely related compounds, such as N-(4-methylphenyl)-3-nitropyridin-2-amine, which differs only in the position of the amine substitution on the pyridine ring [3]. These structural analogs demonstrate the diversity within the nitropyridine chemical family and highlight the importance of precise positional identification in nomenclature [3].
The development of N-(4-methylphenyl)-3-nitropyridin-4-amine must be understood within the broader context of heterocyclic chemistry evolution. The foundational work began in the early 19th century when Brugnatelli successfully separated alloxan from uric acid in 1818, establishing the first milestone in heterocyclic compound identification . This pioneering work laid the groundwork for understanding cyclic organic compounds containing heteroatoms.
The most significant theoretical breakthrough came in 1865 when August Kekulé proposed the cyclic structure of benzene [2]. This revolutionary concept provided the framework for understanding aromatic compounds, including heterocyclic aromatics that would later encompass nitropyridine derivatives. Kekulé's benzene structure theory became the cornerstone upon which modern heterocyclic chemistry was built, enabling researchers to conceptualize and synthesize complex nitrogen-containing aromatic systems.
The early 1900s marked the classical period of heterocyclic chemistry development [3]. During this era, researchers established fundamental synthesis methods including ring closure and cycloaddition reactions that would become essential for constructing complex heterocyclic frameworks. These classical methods provided the synthetic foundation necessary for preparing substituted pyridine derivatives.
The 1950s represented a crucial period for nitropyridine chemistry advancement. In 1950, den Hertog and colleagues published significant work on chloropyridines, demonstrating the synthesis of 2,3,4,6-tetrachloropyridine from 2,4-dihydroxypyridine via 2,4-dichloro-3-nitropyridine intermediates [4]. This work established important precedents for using nitropyridine derivatives as synthetic intermediates in preparing complex substituted pyridines.
The 1956 literature reports documented the preparation of 3-methyl-4-nitropyridine-1-oxide through nitration of 3-methylpyridine-1-oxide hydrochloride using concentrated sulfuric and nitric acid mixtures [5]. This methodology demonstrated the feasibility of introducing nitro groups into pyridine rings under controlled conditions, establishing protocols that would influence future synthetic approaches.
By 1959, researchers had developed various oxidation methods for synthesizing 3-nitropyridine and related compounds [6]. The oxidation of 3-aminopyridine with 30% hydrogen peroxide and concentrated sulfuric acid at room temperature was reported to produce 3,3'-azoxypyridine derivatives, demonstrating alternative pathways for manipulating nitrogen-containing aromatic systems.
The 1990s brought significant improvements in nitropyridine synthesis through the work of Bakke and colleagues, who developed efficient nitration procedures using dinitrogen pentoxide in liquid sulfur dioxide [7]. This methodology achieved C-nitration of pyridine with 68% isolated yield of 3-nitropyridine, representing a substantial improvement over earlier harsh conditions that required alkali metal nitrates in fuming sulfuric acid at 300°C with only 14% yields.
The 2005 work by Katritzky and colleagues established preparation methods for nitropyridines through nitration with nitric acid in trifluoroacetic anhydride [9]. This methodology yielded corresponding 3-nitropyridines in 10-83% yields, providing a more practical approach for laboratory-scale synthesis.
A significant advancement occurred in 2015 when Wan and colleagues developed a two-step continuous flow synthesis of 4-nitropyridine using microreactor technology [10]. This approach achieved 83% overall yield with enhanced safety profile compared to batch processes, demonstrating throughput of 0.716 kg product per day. The continuous flow methodology addressed safety concerns associated with handling potentially explosive nitration products while enabling efficient scale-up.
The specific compound N-(4-methylphenyl)-3-nitropyridin-4-amine emerged from systematic studies of nitropyridine derivatives. Initial crystallographic characterization was reported in 2010, revealing the compound crystallizes with two independent molecules in the asymmetric unit [11] [12]. The structural analysis demonstrated dihedral angles between pyridine and benzene rings of 17.42(16)° and 34.64(16)°, with both molecules exhibiting twisting about amine-tolyl N-C bonds.
Further structural investigations in 2014 led to the discovery of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine, a closely related isomer [13] [14]. This polymorph crystallized in space group P21 with four independent molecules comprising the asymmetric unit, demonstrating the rich structural diversity possible within this compound class.
Detailed structural studies revealed that N-(4-methylphenyl)-3-nitropyridin-4-amine exhibits characteristic intramolecular N-H⋯O hydrogen bonds that form S(6) loops in each molecule [11] [13]. The crystal packing features various intermolecular interactions including C-H⋯O contacts, C-H⋯π interactions, and π-π stacking with centroid-centroid distances ranging from 3.649(2) to 3.916(2) Å.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₂ | Chemical Analysis |
| Molecular Weight | 229.24 g/mol | Calculated |
| Crystal System | Monoclinic | X-ray Crystallography |
| Space Group | P2₁ | Crystallographic Analysis |
| Dihedral Angles | 2.92-26.24° | Conformational Analysis |
| π-π Interactions | 3.649-3.916 Å | Supramolecular Studies |
| Hydrogen Bonding | Intramolecular N-H⋯O | Structural Feature |
| Synthesis Temperature | 350 K (4 hours) | Experimental Method |
Geometry optimization calculations using density functional theory at the B3LYP/6-311g+(d,p) level revealed that the gas-phase optimized structure of N-(4-methylphenyl)-3-nitropyridin-4-amine is strictly planar [13]. This finding contrasted with experimentally determined crystal structures where deviations from planarity arise from crystal packing constraints, highlighting the influence of intermolecular forces on molecular conformation.
The 2022 developments in alkylation of nitropyridines via vicarious nucleophilic substitution have expanded the synthetic utility of nitropyridine derivatives [15]. These methods enable efficient introduction of various alkyl groups into nitropyridine frameworks, potentially applicable to preparing substituted variants of N-(4-methylphenyl)-3-nitropyridin-4-amine.
The most recent advances in 2025 include meta-nitration of pyridines through oxazino azines using dearomatization-rearomatization strategies [16]. These developments represent the cutting edge of regioselective nitropyridine synthesis, offering new pathways for constructing complex nitrogen-containing heterocycles with precise positional control.